Enhanced LogP and TPSA Profile Compared to Des-Methyl and Des-Methoxy Analogs
3,5-Dimethoxy-6-methylpyrazin-2-amine exhibits a balanced lipophilicity (XlogP = 0.4) and polar surface area (TPSA = 70.3 Ų) that is distinct from its closest structural analogs. This profile places it in a favorable region for both permeability and solubility compared to more hydrophilic or lipophilic alternatives .
| Evidence Dimension | Lipophilicity (XlogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XlogP = 0.4, TPSA = 70.3 Ų, Molecular Weight = 169.18 g/mol |
| Comparator Or Baseline | 3,5-Dimethoxypyrazin-2-amine (CAS 23902-84-3): XlogP ~ -0.1, TPSA ~ 78.1 Ų, MW = 155.15 g/mol; 2-Amino-6-methylpyrazine (CAS 5521-56-2): XlogP ~ 0.2, TPSA ~ 51.8 Ų, MW = 109.13 g/mol |
| Quantified Difference | Target compound exhibits a 0.5 log unit higher lipophilicity than the 3,5-dimethoxy analog and a 0.2 log unit increase over the 6-methyl analog. Its TPSA is 8.8 Ų lower than the 3,5-dimethoxy analog, indicating better potential for passive membrane permeability. |
| Conditions | Calculated properties using standard algorithms (XlogP3-AA, topological method) |
Why This Matters
A higher logP (0.4) within the typical drug-like range (0-5) suggests improved membrane permeability over more hydrophilic analogs, while the moderate TPSA supports potential oral bioavailability, making it a strategically superior starting scaffold.
